Hexadecanamide, 2-propyl-
Description
Overview of Branched-Chain Fatty Acid Amides in Chemical and Biological Systems
Fatty acid amides are a significant class of lipid molecules characterized by a fatty acid linked to a biogenic amine through an amide bond. acs.org These compounds are prevalent in various biological systems and exhibit a wide range of physiological activities. mdpi.com A subset of these, the branched-chain fatty acid amides (BCFAAs), features an alkyl branch on the fatty acid backbone. This structural modification can significantly influence the compound's physicochemical properties and biological functions. gerli.com
BCFAAs are found in nature, often as constituents of bacterial cell membranes where they contribute to membrane fluidity and permeability. gerli.com In mammals, they are involved in diverse metabolic reactions and have been noted for their potential anti-inflammatory, neuroprotective, and anticancer properties. mdpi.comgerli.com The position and size of the alkyl branch play a crucial role in determining the molecule's behavior, affecting everything from its melting point and solubility to its interaction with biological receptors. researchgate.net
Historical Context of Hexadecanamide (B162939) Research and its Derivatives
Research into fatty acid amides dates back to the study of sphingolipids. mdpi.com The first non-sphingosine-based fatty acid amide, N-palmitoylethanolamine, was isolated from egg yolk in 1957. gerli.com Since then, numerous fatty acid amides have been identified and synthesized. mdpi.com
The study of branched-chain fatty acids and their derivatives has also been a subject of long-standing interest. Early research focused on their isolation and identification from natural sources, such as ox fat. scispace.com A significant body of work in the mid-20th century, pioneered by researchers like James Cason, systematically investigated the synthesis and properties of branched-chain fatty acids, including the effect of methyl group positioning on the properties of the corresponding amides. escholarship.orgacs.orgacs.org These studies laid the groundwork for understanding how branching affects the chemical reactivity and physical characteristics of these molecules. For instance, studies on the hydrolysis rates of amides with substituents near the amide group provided valuable insights into the steric effects of branching. acs.orgacs.org
Rationale for Investigating the 2-Propyl Isomer of Hexadecanamide
The investigation of specific isomers of fatty acid amides, such as Hexadecanamide, 2-propyl-, is driven by the understanding that even minor structural variations can lead to significant changes in biological activity. The "2-position" or alpha-position of the fatty acid chain is particularly important as it is adjacent to the carbonyl group of the amide.
Introducing a propyl group at this position creates a sterically hindered environment around the amide bond. This steric hindrance can be expected to influence the rate of hydrolysis of the amide, potentially increasing its stability in biological systems compared to its straight-chain counterpart, hexadecanamide. acs.orgacs.org This increased stability could lead to a longer duration of action if the compound has biological activity.
Furthermore, the presence of an alkyl group at the alpha-position can alter the molecule's lipophilicity and its ability to interact with lipid membranes and protein binding sites. Research on other 2-alkyl substituted fatty acids has shown that such modifications can impact their biological effects, including their role in signaling pathways. gerli.com Therefore, the synthesis and study of Hexadecanamide, 2-propyl- would be a logical step in exploring the structure-activity relationships within the family of fatty acid amides.
Scope and Objectives of Academic Research on Hexadecanamide, 2-propyl-
While specific academic research focused solely on Hexadecanamide, 2-propyl- is not widely documented in publicly available literature, the objectives for such research can be inferred from studies on related compounds. The primary goals would likely include:
Synthesis and Characterization: Developing a reliable synthetic route to produce high-purity Hexadecanamide, 2-propyl-. This would likely involve the synthesis of 2-propylhexadecanoic acid as a precursor, which can be achieved through methods like the alkylation of chiral oxazolines or chiral amide anions. researchgate.netacs.org The resulting amide would then be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Physicochemical Properties: Determining the key physical and chemical properties of the compound, such as its melting point, solubility in various solvents, and octanol-water partition coefficient. These properties are fundamental to understanding its behavior in both chemical and biological systems.
Hydrolytic Stability: Quantifying the rate of hydrolysis of Hexadecanamide, 2-propyl- under different pH conditions to assess its stability compared to unbranched and other branched-chain amides. This would provide insight into its potential persistence in a biological environment. acs.orgacs.org
Biological Screening: Investigating the biological activity of the compound. Based on the known functions of other fatty acid amides, this could involve screening for anti-inflammatory, analgesic, or anticancer effects. gerli.comnih.gov For example, its ability to interact with receptors like PPAR-alpha could be explored. nih.govjst.go.jp
Structure
2D Structure
Properties
CAS No. |
219908-06-2 |
|---|---|
Molecular Formula |
C19H39NO |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-propylhexadecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(16-4-2)19(20)21/h18H,3-17H2,1-2H3,(H2,20,21) |
InChI Key |
SULUCVKQBYQZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCC)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Hexadecanamide, 2 Propyl
Retrosynthetic Analysis for the 2-Propylhexadecanamide Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com The process involves a series of "disconnections," which are the reverse of known chemical reactions. lkouniv.ac.inegrassbcollege.ac.in
For Hexadecanamide (B162939), 2-propyl-, a primary amide, the most logical initial disconnection is the amide C-N bond. This is a standard strategy for amides and corresponds to the forward reaction of amidation. lkouniv.ac.inlibretexts.org This disconnection breaks the target molecule into two synthons: an acyl cation and an ammonia (B1221849) anion equivalent. The corresponding synthetic equivalents for these synthons are an activated derivative of 2-propylhexadecanoic acid and ammonia, respectively.
Figure 1: Primary Retrosynthetic Disconnection of Hexadecanamide, 2-propyl-
The next stage of the analysis focuses on the branched-chain carboxylic acid precursor, 2-propylhexadecanoic acid. A strategic disconnection for this intermediate is the C2-C(propyl) bond. This corresponds to an α-alkylation of a carboxylic acid derivative. This step simplifies the branched structure into a linear 16-carbon chain synthon and a 3-carbon (propyl) synthon. The synthetic equivalents would be an enolate of a hexadecanoic acid derivative and a propyl halide, such as propyl iodide or bromide.
This two-step retrosynthetic approach provides two primary forward-synthesis pathways:
Synthesis of 2-propylhexadecanoic acid followed by amidation.
Synthesis of hexadecanamide followed by α-alkylation with a propyl group.
These pathways form the basis for the targeted synthetic routes discussed in the following sections.
Targeted Synthesis Routes for Hexadecanamide, 2-propyl-
Based on the retrosynthetic analysis, several forward synthetic strategies can be devised to construct Hexadecanamide, 2-propyl-. These routes primarily differ in the sequence of forming the amide bond and introducing the C2-propyl group.
This approach involves the synthesis of the 2-propylhexadecanoic acid backbone first, followed by its conversion to the corresponding amide. The synthesis of α-branched fatty acids has been a subject of study, with methods developed for creating such structures. google.com
The final amidation step can be achieved through several methods:
Direct Condensation : The direct reaction between 2-propylhexadecanoic acid and ammonia is possible but typically requires high temperatures and pressures, and may result in low yields. researchgate.net
Via Acyl Chlorides : A highly effective and common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgucl.ac.be The resulting 2-propylhexanoyl chloride can then be reacted with ammonia or an ammonia solution at lower temperatures to produce Hexadecanamide, 2-propyl- in high yield.
Peptide Coupling Reagents : To avoid the harsh conditions of forming acyl chlorides, various coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine source. growingscience.comresearchgate.net These reagents activate the carboxylic acid in situ. This method is prevalent in peptide synthesis and is applicable to a wide range of substrates. growingscience.com
The following table summarizes common coupling reagents used for amidation.
| Coupling Reagent | Acronym | Typical Co-reagent/Base | Common Solvents | Notes |
| N,N'-Dicyclohexylcarbodiimide | DCC | - | DCM, THF | Produces a urea (B33335) byproduct that is often insoluble, simplifying purification. growingscience.com |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | HOBt, HOAt, DIPEA | DMF, DCM | Water-soluble urea byproduct allows for easy aqueous workup. Often used for biological molecules. nih.govnih.gov |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | DIPEA, Triethylamine | DMF, NMP | Highly efficient and fast-acting, but more expensive. growingscience.com |
| Di-tert-butyl dicarbonate | Boc₂O | DMAPO | - | A one-pot method effective for less reactive nitrogen compounds. asiaresearchnews.com |
| Titanium(IV) chloride | TiCl₄ | Pyridine | - | Acts as a condensing agent, compatible with various protecting groups. nih.gov |
This table is generated based on data from multiple sources for general amidation reactions. growingscience.comnih.govnih.govasiaresearchnews.comnih.gov
An alternative strategy involves introducing the propyl group after the formation of the amide bond. This route would begin with the readily available hexadecanamide. The core of this method is the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an electrophilic propyl source (e.g., propyl bromide or iodide).
The primary challenge in this approach is the potential for competitive N-alkylation, as the amide N-H protons are also acidic. To achieve selective C-alkylation, a common strategy involves:
N-Protection : The amide nitrogen is first protected with a suitable group to prevent N-alkylation.
α-Deprotonation : A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively remove a proton from the α-carbon at low temperatures.
Alkylation : The resulting enolate is reacted with a propyl halide.
Deprotection : The protecting group is removed to yield the final product, Hexadecanamide, 2-propyl-.
While direct α-alkylation of primary amides is challenging, this multi-step sequence provides a viable, albeit longer, pathway to the target molecule.
Selectivity is a critical consideration in the synthesis of Hexadecanamide, 2-propyl-, particularly when dealing with more complex analogues or multifunctional starting materials.
Chemoselectivity : In the context of amidation, chemoselectivity refers to the specific reaction of the carboxylic acid group in the presence of other potentially reactive functional groups. The use of modern coupling reagents at mild conditions generally offers high chemoselectivity. asiaresearchnews.com For instance, in the amination of β-keto amides, the reaction site can be controlled by temperature and steric factors of the reagents, demonstrating the possibility of selective transformations. researchgate.net
Regioselectivity : This is most pertinent to the alkylation approach (2.2.2). The primary regiochemical challenge is achieving C-alkylation over N-alkylation. As discussed, N-protection is a classic solution. Alternatively, reaction conditions can be tuned to favor one isomer. In other systems, the addition of carbamoyl (B1232498) chlorides to unactivated alkenes has been shown to proceed with high regioselectivity, governed by factors that stabilize carbocation intermediates. nih.gov The choice of base and metal catalysts can also direct functionalization to specific positions in a molecule. sci-hub.semdpi.com For example, amide groups themselves can act as directing groups in lithiation reactions, guiding substitution to a specific adjacent position on an aromatic ring, a principle that highlights the directing power of the amide functional group. mdpi.com
Optimization of Reaction Conditions and Yields for Hexadecanamide, 2-propyl-
Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the economic viability of a synthesis. growingscience.comnumberanalytics.com For the synthesis of Hexadecanamide, 2-propyl-, optimization would focus on the key amidation or alkylation steps.
For the amidation reaction , several parameters can be systematically varied:
Coupling Reagent : The choice of coupling agent can significantly impact yield and reaction time. While HATU is very effective, EDC is often a good compromise between cost and efficiency. growingscience.comnih.gov
Solvent : The solvent influences the solubility of reactants and can stabilize transition states. Polar aprotic solvents like DMF, DCM, and THF are commonly used. numberanalytics.com
Temperature : Higher temperatures can increase reaction rates but may also lead to side products or racemization of chiral centers. numberanalytics.com
Additives : In carbodiimide-mediated couplings, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to improve efficiency and prevent racemization. nih.govnih.gov A study on DNA-encoded libraries found that an EDC/HOAt/DIPEA combination gave superior yields for a wide range of carboxylic acids compared to other methods. nih.gov
The following table demonstrates a hypothetical optimization study for an amidation reaction based on general principles found in the literature.
| Entry | Coupling System | Solvent | Temperature (°C) | Yield (%) |
| 1 | EDC | DCM | 25 | 65 |
| 2 | EDC/HOBt | DCM | 25 | 85 |
| 3 | EDC/HOAt | DMF | 25 | 92 |
| 4 | HATU/DIPEA | DMF | 25 | 95 |
| 5 | EDC/HOAt | DMF | 0 -> 25 | 94 |
This table is illustrative, based on findings that additives like HOBt/HOAt improve yields and that reagents like HATU are highly efficient. growingscience.comnih.govnih.gov
For the alkylation step , optimization would involve screening:
Bases : The choice of base (e.g., LDA, NaH, KHMDS) and its stoichiometry are critical for efficient and selective enolate formation.
Temperature : Alkylation reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.
Electrophile : The nature of the propyl source (I > Br > Cl) and its concentration can affect the reaction rate and efficiency.
By systematically screening these variables, a robust and high-yielding protocol for the synthesis of Hexadecanamide, 2-propyl- can be developed.
Post-Synthetic Modifications and Derivatization Strategies for Hexadecanamide, 2-propyl-
Hydrolysis to 2-Propylhexadecanoic Acid
One of the most fundamental transformations of a primary amide is its hydrolysis to the corresponding carboxylic acid. This reaction can be effectively carried out under either acidic or basic conditions, typically requiring heat to drive the reaction to completion.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of an ammonium (B1175870) ion (NH₄⁺) yield 2-propylhexadecanoic acid.
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (e.g., NaOH or KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is deprotonated by the base, and the reaction is driven forward. A final acidic workup step is required to protonate the carboxylate and isolate the neutral 2-propylhexadecanoic acid.
This conversion is significant as it transforms the relatively stable amide into a more versatile carboxylic acid, which can subsequently undergo esterification, acid chloride formation, or other carboxylate-specific reactions.
| Reaction Type | Typical Reagents | Product | Key Functional Group Transformation |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous strong acid (e.g., H₂SO₄, HCl), Heat | 2-Propylhexadecanoic acid | Amide (-CONH₂) → Carboxylic Acid (-COOH) |
| Base-Catalyzed Hydrolysis | Aqueous strong base (e.g., NaOH, KOH), Heat; followed by acid workup | 2-Propylhexadecanoic acid | Amide (-CONH₂) → Carboxylic Acid (-COOH) |
Reduction to 2-Propylhexadecan-1-amine
The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents. This transformation converts Hexadecanamide, 2-propyl- into the corresponding primary amine, 2-propylhexadecan-1-amine. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and protonate the resulting amine.
Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing primary amides to amines. It is considered a milder alternative to LiAlH₄ and can offer better selectivity in the presence of other reducible functional groups. The conversion to an amine opens up a vast array of subsequent derivatization possibilities, including N-alkylation, acylation to form different amides, or formation of imines.
| Reaction Type | Typical Reagents | Product | Key Functional Group Transformation |
|---|---|---|---|
| Amide Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in THF/ether 2. Aqueous workup | 2-Propylhexadecan-1-amine | Amide (-CONH₂) → Amine (-CH₂NH₂) |
| Amide Reduction | 1. Borane Tetrahydrofuran Complex (BH₃·THF) 2. Aqueous workup | 2-Propylhexadecan-1-amine | Amide (-CONH₂) → Amine (-CH₂NH₂) |
Dehydration to 2-Propylhexadecanenitrile
Primary amides can be dehydrated to form nitriles (-C≡N). This reaction involves the elimination of a molecule of water from the -CONH₂ group and is promoted by strong dehydrating agents. Commonly used reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of reagent can depend on the presence of other sensitive functional groups within the molecule.
The resulting product, 2-propylhexadecanenitrile, possesses a synthetically versatile nitrile group, which can be hydrolyzed back to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
| Reaction Type | Typical Reagents | Product | Key Functional Group Transformation |
|---|---|---|---|
| Amide Dehydration | Phosphorus Pentoxide (P₂O₅) | 2-Propylhexadecanenitrile | Amide (-CONH₂) → Nitrile (-C≡N) |
| Amide Dehydration | Thionyl Chloride (SOCl₂) | 2-Propylhexadecanenitrile | Amide (-CONH₂) → Nitrile (-C≡N) |
| Amide Dehydration | Trifluoroacetic Anhydride (TFAA) | 2-Propylhexadecanenitrile | Amide (-CONH₂) → Nitrile (-C≡N) |
N-Functionalization Strategies
While the nitrogen atom of a primary amide is significantly less nucleophilic than that of an amine, it can be functionalized under specific conditions. This typically requires deprotonation with a strong base to form a highly nucleophilic amidate anion.
N-Alkylation: By treating Hexadecanamide, 2-propyl- with a very strong, non-nucleophilic base such as sodium hydride (NaH), the N-H proton can be removed. The resulting amidate anion can then react with an alkylating agent (e.g., an alkyl halide like iodomethane (B122720) or benzyl (B1604629) bromide) to form a secondary, N-substituted amide.
N-Acylation: Similarly, the amidate anion can react with an acylating agent, such as an acyl chloride or anhydride, to produce an N-acylamide, also known as an imide.
These N-functionalization reactions provide a direct route to more complex amide and imide structures, modifying the properties of the parent molecule by introducing new substituents on the nitrogen atom.
| Reaction Type | Reagents | Product Class | Key Functional Group Transformation |
|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-2-propylhexadecanamide | Primary Amide (-CONH₂) → Secondary Amide (-CONHR) |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Chloride (R'COCl) | N-Acyl-2-propylhexadecanamide (Imide) | Primary Amide (-CONH₂) → Imide (-CONHCOR') |
Structural Elucidation and Advanced Spectroscopic Characterization of Hexadecanamide, 2 Propyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, are invaluable for the unambiguous structural assignment of Hexadecanamide (B162939), 2-propyl-.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of Hexadecanamide, 2-propyl- is expected to exhibit characteristic signals corresponding to the protons of the hexadecanoyl chain and the N-propyl group. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
The long alkyl chain of the hexadecanoyl group will present several key signals. The terminal methyl group (CH₃) protons are anticipated to appear as a triplet at approximately 0.88 ppm. The extensive methylene (B1212753) (CH₂) groups of the fatty acid chain will produce a large, complex multiplet signal around 1.25 ppm. The methylene group alpha to the carbonyl group (C(O)CH₂) is expected to resonate as a triplet around 2.1-2.3 ppm due to the deshielding effect of the adjacent carbonyl.
The 2-propyl group attached to the nitrogen atom will show distinct signals. The methine proton (-NH-CH(CH₃)₂) is predicted to appear as a multiplet downfield, likely in the range of 3.8-4.2 ppm, coupled to the adjacent methyl protons and the amide proton. The two methyl groups of the 2-propyl substituent are expected to be diastereotopic and thus may show slightly different chemical shifts, appearing as a doublet around 1.1-1.2 ppm. The amide proton (NH) signal is anticipated to be a broad singlet or a doublet (if coupled to the methine proton) in the region of 5.5-6.5 ppm, with its exact chemical shift and multiplicity being highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for Hexadecanamide, 2-propyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (terminal) | 0.88 | Triplet | ~6.5 |
| (CH₂)₁₂ | 1.25 | Multiplet | - |
| CH₂-CH₂-CO | 1.60 | Multiplet | - |
| CH₂-CO | 2.20 | Triplet | ~7.5 |
| NH | 5.5 - 6.5 | Broad Singlet / Doublet | - |
| CH(CH₃)₂ | 3.8 - 4.2 | Multiplet | ~6.8 |
| CH(CH₃)₂ | 1.15 | Doublet | ~6.8 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For Hexadecanamide, 2-propyl-, the carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of 173-176 ppm.
The carbons of the long alkyl chain will have characteristic chemical shifts. The terminal methyl carbon is predicted to be the most upfield signal at approximately 14.1 ppm. The series of internal methylene carbons will resonate in the range of 22-32 ppm. The methylene carbon alpha to the carbonyl group (CH₂-CO) is expected around 36-38 ppm.
The carbons of the 2-propyl group will also be distinguishable. The methine carbon (-CH(CH₃)₂) is anticipated to appear around 45-48 ppm. The two methyl carbons of the 2-propyl group are predicted to resonate at approximately 22-23 ppm.
Predicted ¹³C NMR Data for Hexadecanamide, 2-propyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 173 - 176 |
| CH(CH₃)₂ | 45 - 48 |
| CH₂-CO | 36 - 38 |
| -(CH₂)₁₂- | 22 - 32 |
| CH(CH₃)₂ | 22 - 23 |
| CH₃ (terminal) | 14.1 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To confirm the predicted structure and establish the connectivity of atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the CH₂-CO protons and the adjacent CH₂ protons in the hexadecanoyl chain. For the 2-propyl group, a cross-peak between the methine proton and the methyl protons would confirm their connectivity. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would be used to definitively assign the proton signals to their corresponding carbon atoms as laid out in the tables above. For instance, the proton signal around 4.0 ppm would show a correlation to the carbon signal around 46 ppm, confirming the -CH(CH₃)₂ group.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of Hexadecanamide, 2-propyl-. The molecular formula of the compound is C₁₉H₃₉NO. The predicted exact mass of the [M+H]⁺ ion would be used to confirm this formula with high accuracy, typically within a few parts per million (ppm).
Predicted HRMS Data for Hexadecanamide, 2-propyl-
| Ion | Molecular Formula | Predicted Exact Mass |
| [M] | C₁₉H₃₉NO | 297.3032 |
| [M+H]⁺ | C₁₉H₄₀NO⁺ | 298.3104 |
| [M+Na]⁺ | C₁₉H₃₉NNaO⁺ | 320.2924 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable insights into the compound's structure. For Hexadecanamide, 2-propyl-, characteristic fragmentation pathways for long-chain amides would be expected. jove.com
A primary fragmentation pathway for amides is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. This would result in the formation of a characteristic acylium ion. Another common fragmentation mechanism for long-chain aliphatic compounds is the McLafferty rearrangement. libretexts.org
Predicted Key Fragment Ions in MS/MS of Hexadecanamide, 2-propyl- ([M+H]⁺)
| Predicted m/z | Proposed Fragment Structure/Origin |
| 256 | Loss of the propyl group (C₃H₇) |
| 102 | [CH₃-CH(NH₂)-C(OH)=CH₂]⁺ or similar fragment from the N-propyl amide portion |
| 86 | Cleavage of the alkyl chain |
| 72 | Cleavage of the alkyl chain |
| 58 | Cleavage of the alkyl chain |
| 44 | [CH₃-CH=NH₂]⁺ |
The analysis of these fragment ions would allow for the confirmation of both the hexadecanoyl and the 2-propyl moieties within the molecule, providing strong evidence for the proposed structure of Hexadecanamide, 2-propyl-.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. europeanpharmaceuticalreview.comlibretexts.org For Hexadecanamide, 2-propyl-, these methods provide a detailed fingerprint of its amide linkage and hydrocarbon skeleton.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. measurlabs.com The spectrum of Hexadecanamide, 2-propyl- is dominated by characteristic absorptions of the secondary amide group. A prominent feature is the N-H stretching vibration, which typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is observed as a very strong absorption near 1640 cm⁻¹. The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found around 1550 cm⁻¹.
The aliphatic portions of the molecule also give rise to distinct signals. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the long alkyl chain and the isopropyl group are located in the 2850–2960 cm⁻¹ region. Furthermore, C-H bending vibrations are visible in the fingerprint region, with a characteristic scissoring vibration for CH₂ at approximately 1465 cm⁻¹ and methyl umbrella deformations around 1375 cm⁻¹. The presence of the isopropyl group is often confirmed by a distinctive doublet in the 1385–1365 cm⁻¹ range, resulting from symmetric and asymmetric bending modes of the two methyl groups.
A summary of the expected key vibrational bands for Hexadecanamide, 2-propyl- is presented below.
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Assignment |
| N-H Stretch | ~3300 (sharp, strong) | Weak | Amide N-H |
| C-H Asymmetric/Symmetric Stretch | 2850–2960 (strong) | 2850–2960 (strong) | CH₂, CH₃ (alkyl + isopropyl) |
| C=O Stretch (Amide I) | ~1640 (very strong) | ~1640 (moderate) | Amide C=O |
| N-H Bend (Amide II) | ~1550 (strong) | Weak | Coupled N-H bend & C-N stretch |
| CH₂ Scissoring | ~1465 (moderate) | ~1465 (moderate) | Alkyl chain |
| CH₃ Bending (Isopropyl doublet) | ~1385 & ~1365 (moderate) | ~1385 & ~1365 (moderate) | Isopropyl group |
| C-C Skeletal Stretch | Weak | Strong | Alkyl chain backbone |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. azolifesciences.comjeolusa.com While specific experimental data for Hexadecanamide, 2-propyl- is not publicly available, a hypothetical crystal structure can be predicted based on the known behavior of similar long-chain N-alkyl amides. acs.orgresearchgate.net
Molecular Packing and Hydrogen Bonding: In the solid state, molecules of Hexadecanamide, 2-propyl- would be expected to arrange in a highly ordered, layered structure to maximize intermolecular forces. researchgate.net The primary interaction governing the packing is the strong hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom (N-H···O=C) of a neighboring molecule. researchgate.net This interaction typically leads to the formation of infinite chains or sheets of hydrogen-bonded molecules.
Van der Waals Interactions and Chain Conformation: These hydrogen-bonded sheets or chains are further stabilized by extensive van der Waals forces between the long hexadecanoyl chains. To maximize these interactions, the alkyl chains would adopt a fully extended, all-trans (anti-periplanar) conformation and pack in a parallel, interdigitated fashion. rsc.org The bulky isopropyl group on the nitrogen atom would influence the specific packing arrangement and the distance between the hydrogen-bonded layers.
Hypothetical Crystallographic Data: Long-chain organic molecules like this often crystallize in monoclinic or orthorhombic systems, which allow for efficient packing. researchgate.net A plausible hypothetical set of crystallographic parameters is proposed in the table below.
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system for long-chain molecules. |
| Space Group | P2₁/c | A frequently observed space group for centrosymmetric molecules. |
| a (Å) | 5.5 | Unit cell dimension. |
| b (Å) | 7.5 | Unit cell dimension. |
| c (Å) | 45.0 | The long axis, accommodating the bilayer length. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 95 | The non-orthogonal angle in the monoclinic system. |
| γ (°) | 90 | Unit cell angle. |
| Z | 4 | Number of molecules per unit cell. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. cas.cz These methods measure the differential interaction of a substance with left- and right-circularly polarized light.
A molecule is chiral if it is non-superimposable on its mirror image. An analysis of the structure of Hexadecanamide, 2-propyl- reveals that the molecule is achiral . It possesses a plane of symmetry that includes the C=O, N-H, and the isopropyl C-H bonds, bisecting the two methyl groups of the isopropyl moiety.
Due to its achiral nature, Hexadecanamide, 2-propyl- will not exhibit a signal in a CD or ORD experiment. It will not rotate the plane of polarized light or absorb left- and right-circularly polarized light differently. Therefore, chiroptical spectroscopy is not a relevant technique for the stereochemical characterization of this specific compound.
However, it is important to note that if a chiral center were introduced into the molecule, CD spectroscopy would become a valuable tool. For instance, if the starting amine was a chiral amine (e.g., (R)- or (S)-sec-butylamine) or if a substituent was placed at a stereogenic center on the hexadecanoyl chain, the resulting amide would be chiral. In such a hypothetical chiral analogue, the amide chromophore would be perturbed by the asymmetric environment, giving rise to characteristic CD signals (Cotton effects) for its n→π* and π→π* electronic transitions, which could be used to determine its absolute configuration. researchgate.netrsc.orgmdpi.com
Advanced Analytical Separations and Quantitative Analysis of Hexadecanamide, 2 Propyl
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Hexadecanamide (B162939), 2-propyl-. It is extensively used for determining the purity of synthesized batches and for the isolation of the compound from reaction mixtures or natural extracts.
Chiral HPLC for Enantiomeric Purity Analysis
The presence of a chiral center at the C-2 position of Hexadecanamide, 2-propyl- results in two enantiomers, (R)-2-propylhexadecanamide and (S)-2-propylhexadecanamide. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the preferred method for this analysis.
This separation is achieved by using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a wide range of chiral compounds, including amides. The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The choice and proportion of the alcohol modifier are critical for achieving baseline separation.
Gas Chromatography (GC) for Volatile Derivative Analysis and Quantification
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While Hexadecanamide, 2-propyl- has a relatively high molecular weight, its volatility is sufficient for GC analysis, often performed at elevated temperatures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an invaluable tool for the definitive identification and trace-level quantification of Hexadecanamide, 2-propyl-. nist.gov The gas chromatograph separates the compound from other volatile components in a sample, and the mass spectrometer provides mass-to-charge ratio (m/z) data that can confirm its identity. mdpi.com
For analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
Following separation, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule. For Hexadecanamide, 2-propyl-, characteristic fragments would include the molecular ion peak [M]+ and fragments resulting from alpha-cleavage and McLafferty rearrangement, which are typical for long-chain amides. researchgate.net This technique offers high sensitivity, making it suitable for detecting trace amounts of the compound in complex matrices. nih.gov
Table 2: Typical GC-MS Parameters for the Analysis of Hexadecanamide, 2-propyl-
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Oven Program | 80 °C (hold 2 min), ramp to 290 °C at 10 °C/min, hold 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of organic reactions, such as the synthesis of Hexadecanamide, 2-propyl-. researchgate.net It allows for the quick assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. reddit.com
The stationary phase is typically a thin layer of silica gel coated on a glass or aluminum plate. A small amount of the reaction mixture is spotted onto the baseline of the TLC plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. For a nonpolar compound like Hexadecanamide, 2-propyl-, a mixture of a nonpolar solvent like hexane or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used as the eluent. reddit.com
Since fatty acid amides are often not UV-active, visualization of the spots is achieved by staining. Common staining agents include potassium permanganate (B83412) solution, which reacts with most organic compounds, or an iodine chamber, where iodine vapor adsorbs to the compound spots, rendering them visible as brown areas. reddit.com The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the product relative to the starting materials.
Capillary Electrophoresis (CE) for Separation and Analysis of Related Isomers
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While not as common as HPLC or GC for this class of compounds, CE offers unique advantages, particularly in the separation of closely related isomers. sctunisie.org
For the analysis of Hexadecanamide, 2-propyl-, CE would be particularly useful for resolving its enantiomers. This is accomplished by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most frequently used chiral selectors in CE. scientific.netnih.gov The chiral selector forms inclusion complexes with the enantiomers of Hexadecanamide, 2-propyl-, and the differential stability of these diastereomeric complexes leads to different electrophoretic mobilities and, consequently, separation. acs.org The method can be optimized by adjusting the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage to achieve baseline resolution of the enantiomeric peaks.
Theoretical and Computational Chemistry Investigations of Hexadecanamide, 2 Propyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict electronic structure, which in turn governs a molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Molecular Orbital and Electrostatic Potential Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For Hexadecanamide (B162939), 2-propyl-, DFT calculations can elucidate the distribution of electrons and predict regions of reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. For amides, the HOMO is often localized on the amide group and the aromatic ring, if present, while the LUMO is typically composed of the π* orbitals of the aromatic system. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. chemsociety.org.ng
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution on a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are susceptible to nucleophilic attack. libretexts.org In amides, the electron density is often shifted towards the oxygen atom of the carbonyl group, making it an electron-rich site. libretexts.org
Table 1: Predicted Electronic Properties of Hexadecanamide, 2-propyl- (Hypothetical DFT Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital for accepting electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for Hexadecanamide, 2-propyl- were not found in the search results.
Conformational Analysis and Energy Landscapes
Long-chain molecules like Hexadecanamide, 2-propyl- can adopt numerous conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on its potential energy surface. frontiersin.org
The energy landscape provides a comprehensive map of all possible conformations and their corresponding energies. nih.gov For a flexible molecule, this landscape can be complex, with multiple local minima (stable conformers) and transition states (energy barriers) connecting them. nih.gov Understanding the energy landscape is crucial for predicting the dominant conformations of the molecule in different environments and how it might change its shape to interact with other molecules. For long alkyl-chain amides, the arrangement can be highly regular, with a head-to-tail organization. acs.orgacs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. osti.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its surroundings. nih.gov
For Hexadecanamide, 2-propyl-, MD simulations can be used to study its behavior in various environments, such as in a lipid bilayer mimicking a cell membrane. diva-portal.orgnih.gov These simulations can reveal how the molecule inserts itself into the membrane, its orientation, and its interactions with lipid molecules. scholaris.caelifesciences.org Such information is vital for understanding the potential biological roles of fatty acid amides. nih.gov Coarse-grained MD simulations, which simplify the representation of molecules, can be used to study larger systems and longer timescales, such as the self-assembly of lipid mixtures. osti.gov
In Silico Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. For Hexadecanamide, 2-propyl-, key spectroscopic data that can be predicted include:
Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the local electronic environment. mdpi.com These predictions can aid in the interpretation of experimental NMR spectra for structural elucidation.
Infrared (IR) spectra: The vibrational frequencies of a molecule can be calculated, corresponding to the peaks observed in an IR spectrum. This information is useful for identifying functional groups, such as the amide C=O and N-H bonds.
Mass Spectrometry (MS): While not a direct prediction of the spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the stability of different fragment ions.
Table 2: Predicted Spectroscopic Data for Hexadecanamide, 2-propyl- (Hypothetical)
| Spectrum | Key Predicted Feature | Interpretation |
| ¹H NMR | Multiplet around 3.2 ppm | Protons on the carbon adjacent to the nitrogen of the amide. |
| ¹³C NMR | Resonance around 174 ppm | Carbonyl carbon of the amide group. mdpi.com |
| IR | Strong absorption around 1640 cm⁻¹ | C=O stretching vibration of the amide. |
This table presents hypothetical data for illustrative purposes.
Computational Prediction of Potential Interaction Sites with Macromolecules
Understanding how a small molecule like Hexadecanamide, 2-propyl- interacts with large biological macromolecules, such as proteins, is crucial for predicting its biological activity. oatext.com Computational methods play a significant role in identifying these potential interaction sites.
Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. tandfonline.com This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the macromolecule and scoring them based on their interaction energy. The results of docking studies can suggest which proteins Hexadecanamide, 2-propyl- might bind to and the specific amino acid residues involved in the interaction.
Furthermore, MD simulations of the ligand-protein complex can be used to refine the docked pose and assess the stability of the interaction over time. nih.gov The analysis of these simulations can provide detailed information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. oatext.com Tools like PyLipID can be used to analyze protein-lipid interactions from MD simulations, providing information on residence times and binding sites. acs.org
Cheminformatics Approaches for Analog Prioritization and Library Design
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like Hexadecanamide, 2-propyl-, cheminformatics approaches can be used to prioritize the synthesis and testing of related compounds (analogs) and to design libraries of molecules with a high probability of having desired properties. evotec.com
By analyzing the structure-activity relationships (SAR) of a set of known active compounds, computational models can be built to predict the activity of new, untested molecules. nih.gov These models can then be used to screen virtual libraries of compounds and select the most promising candidates for synthesis. This approach, known as virtual screening, can significantly accelerate the drug discovery process. selvita.com Libraries can be designed to be lead-like, meaning they have properties suitable for further development into drugs. researchgate.net
Biological and Biochemical Activity Profiling of Hexadecanamide, 2 Propyl
In Vitro Receptor Binding and Ligand Interaction Studies
Screening for G-Protein Coupled Receptor (GPCR) Modulation
There is currently no publicly available scientific literature that details the screening of Hexadecanamide (B162939), 2-propyl- for its modulatory effects on G-Protein Coupled Receptors (GPCRs). While other N-acylethanolamines, such as anandamide (B1667382) and N-palmitoylethanolamine (PEA), are known ligands for cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs) respectively, the interaction of Hexadecanamide, 2-propyl- with these or other GPCRs has not been reported. wikipedia.orgnih.gov
Assessment of Ligand-Gated Ion Channel Interactions
No published research was found that assesses the interaction of Hexadecanamide, 2-propyl- with ligand-gated ion channels. Some fatty acid amides are known to interact with channels such as the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov However, specific data on whether Hexadecanamide, 2-propyl- acts as an agonist, antagonist, or modulator of these or any other ion channels is not available in the current scientific literature.
Enzyme Modulation and Inhibition Kinetic Studies
Investigation of Fatty Acid Amide Hydrolase (FAAH) Interactions
The primary enzyme responsible for the degradation of many N-acylethanolamine signaling lipids is Fatty Acid Amide Hydrolase (FAAH). nih.gov Inhibition of FAAH can potentiate the signaling of its substrates and is a therapeutic strategy for various conditions. nih.govmdpi.com While the interaction of numerous fatty acid amides with FAAH has been characterized, specific kinetic studies detailing the inhibitory potential (e.g., IC₅₀, Kᵢ values) or substrate efficiency of Hexadecanamide, 2-propyl- with FAAH have not been documented in the accessible scientific literature. Structure-activity relationship studies of FAAH inhibitors have explored various modifications to the fatty acid chain and the amine headgroup, but data for a 2-propyl substituent on hexadecanamide is absent. nih.gov
Studies on Other Amide-Metabolizing Enzymes
Beyond FAAH, other enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) contribute to the metabolism of fatty acid amides. wikipedia.org Furthermore, enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) are involved in their biosynthesis. researchgate.net A review of the literature indicates a lack of studies investigating the interaction of Hexadecanamide, 2-propyl- with these or other amide-metabolizing enzymes.
Cell-Based Assays for Intracellular Signaling Pathway Elucidation
Consistent with the absence of receptor binding and enzyme modulation data, there are no available reports on cell-based assays used to elucidate the effects of Hexadecanamide, 2-propyl- on intracellular signaling pathways. Research on related compounds often involves measuring second messengers like cyclic AMP (cAMP) or intracellular calcium levels to understand downstream signaling events following receptor activation. However, such investigations have not been published for Hexadecanamide, 2-propyl-.
No Scientific Data Available for Hexadecanamide, 2-propyl-
Following a comprehensive search of scientific literature and chemical databases, no specific biological or biochemical activity data could be found for the compound "Hexadecanamide, 2-propyl-".
The available scientific literature focuses on the parent compound, Hexadecanamide (also known as Palmitamide), and other derivatives. While there is research on the biological activities of these related compounds, there is no information that can be specifically and accurately attributed to Hexadecanamide, 2-propyl-.
Therefore, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified outline. Providing information on other related compounds would not adhere to the strict instruction to focus solely on Hexadecanamide, 2-propyl-.
Biosynthetic Pathways and Metabolic Fate of Hexadecanamide, 2 Propyl Hypothetical/comparative
Potential Natural Occurrence and Isolation from Biological Matrices
While Hexadecanamide (B162939), 2-propyl- has not been definitively isolated from natural sources, its structural similarity to other known bioactive lipids suggests potential undiscovered roles in biological systems.
Exploration of Microbial, Plant, or Animal Sources
The existence of a diverse array of fatty acid amides across different biological kingdoms provides a basis for speculating on the potential natural sources of Hexadecanamide, 2-propyl-. Primary fatty acid amides (PFAMs) are a class of compounds that have been identified in various biological contexts. foodb.causf.edu For instance, the straight-chain analog, Hexadecanamide (palmitamide), has been reported in organisms such as Brassica oleracea and Panax ginseng. nih.gov
Branched-chain fatty acids, the precursors to branched-chain fatty acid amides, are commonly found in bacteria. These fatty acids are integral components of the cell membranes of many bacterial species, influencing membrane fluidity. Therefore, microorganisms, particularly bacteria with active branched-chain amino acid metabolism, represent a plausible, yet unconfirmed, source of Hexadecanamide, 2-propyl-.
In plants, while less common than in bacteria, branched-chain fatty acids do exist. They are often found in the surface waxes of leaves and other epidermal tissues. It is conceivable that in certain plant species, amidation of a 2-propylhexadecanoic acid could occur.
In animals, primary fatty acid amides and N-acyl amino acids are recognized as important signaling molecules within the mammalian nervous system, regulating processes such as sleep and locomotor activity. usf.edu The enzymes responsible for their synthesis and degradation are present, suggesting that if the precursor 2-propylhexadecanoic acid is available, its conversion to the corresponding amide is biochemically feasible.
| Potential Biological Source | Rationale for Hypothetical Occurrence | Examples of Related Compounds Found |
| Microbes (Bacteria) | Prevalent synthesis of branched-chain fatty acids for membrane structure. | 12-Methyltetradecanoic acid |
| Plants | Presence of branched-chain fatty acids in cuticular waxes. | Various branched-chain fatty acids in leaf waxes. |
| Animals | Established enzymatic machinery for fatty acid amide synthesis and signaling. medchemexpress.com | Palmitamide (Hexadecanamide), Oleamide (B13806) |
Proposed Biosynthetic Routes for Branched-Chain Fatty Acid Amides
The biosynthesis of Hexadecanamide, 2-propyl- would theoretically depend on the generation of its precursor, 2-propylhexadecanoic acid, and a subsequent amidation reaction.
Involvement of Branched-Chain Fatty Acid Synthases
The formation of branched-chain fatty acids is initiated by primers derived from branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.org The synthesis of a 2-propyl branched-chain fatty acid would likely involve a variation of the established fatty acid synthesis pathway.
A key enzyme in this process is branched-chain α-keto acid decarboxylase (BCKA), which is responsible for the decarboxylation of α-keto acids formed from the transamination of branched-chain amino acids, producing the necessary primers for synthesis. wikipedia.org The elongation of the fatty acid chain then proceeds through the same pathway used for straight-chain fatty acids, with malonyl-CoA serving as the chain extender. wikipedia.org The specificity of the initial priming step is crucial in determining the final structure of the branched-chain fatty acid.
Amidation Reactions in Biological Systems
Once the 2-propylhexadecanoic acid is synthesized, it would need to undergo amidation to form Hexadecanamide, 2-propyl-. Several enzymatic pathways for the formation of fatty acid amides have been proposed. nih.gov
One potential pathway involves the action of fatty acid amide hydrolase (FAAH) in a reverse reaction. While typically a degradative enzyme, under certain conditions, such as a high concentration of ammonia (B1221849) and an alkaline pH, FAAH has been shown to catalyze the synthesis of oleamide from oleic acid and ammonia in vitro. nih.gov However, the physiological relevance of this pathway is debated due to the high required ammonia concentration. nih.gov
Another proposed route involves the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which is known to be involved in the C-terminal amidation of peptides. nih.gov This pathway could potentially amidate N-fatty acylglycines to produce primary fatty acid amides. nih.gov Isotopic labeling studies have suggested the existence of multiple pathways for the formation of primary fatty acid amides. usf.edu
The enzymatic synthesis of fatty acid amides can also be achieved using lipases, which can catalyze the reaction between a fatty acid or its ester and an amine. biorxiv.org
| Proposed Biosynthetic Step | Key Enzymes/Processes | Description |
| 1. Precursor Synthesis | Branched-chain α-keto acid decarboxylase (BCKA), Fatty Acid Synthase (FAS) | Synthesis of 2-propylhexadecanoic acid from a branched-chain primer and subsequent elongation. wikipedia.org |
| 2. Amidation | Fatty Acid Amide Hydrolase (FAAH) (reverse reaction), Peptidylglycine α-amidating monooxygenase (PAM), Lipases | Conversion of 2-propylhexadecanoic acid to Hexadecanamide, 2-propyl- by the addition of an amide group. nih.govbiorxiv.org |
Enzymatic Degradation and Biotransformation Pathways
The metabolic fate of Hexadecanamide, 2-propyl- would likely be governed by enzymes that act on other fatty acid amides.
Role of Hydrolases and Oxidoreductases
The primary route for the degradation of fatty acid amides is hydrolysis, catalyzed by enzymes such as fatty acid amide hydrolase (FAAH). nih.gov FAAH is a serine hydrolase that breaks down fatty acid amides into their corresponding fatty acid and ammonia. nih.govnih.gov There are two known forms of FAAH, FAAH-1 and FAAH-2, which exhibit different specificities for their substrates. nih.gov It is highly probable that Hexadecanamide, 2-propyl- would be a substrate for one or both of these enzymes, leading to its breakdown into 2-propylhexadecanoic acid and ammonia.
Following hydrolysis, the resulting branched-chain fatty acid would likely enter the fatty acid degradation pathway. wikipedia.org This process, known as β-oxidation, involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA. wikipedia.orgbu.edu The presence of a branch at the α-carbon (position 2) would necessitate a modified degradation pathway, potentially involving an initial α-oxidation step to remove the propyl group before β-oxidation can proceed.
Oxidoreductases could also play a role in the biotransformation of Hexadecanamide, 2-propyl-. Cytochrome P450 enzymes, for example, are known to be involved in the oxidation of a wide variety of lipids, introducing hydroxyl groups or other modifications that can alter their biological activity and facilitate their excretion.
Identification of Major Metabolites
The metabolic fate of primary fatty acid amides is primarily dictated by enzymatic hydrolysis. nih.gov The principal enzyme responsible for the degradation of PFAMs, including the well-studied oleamide, is Fatty Acid Amide Hydrolase (FAAH). nih.govwikipedia.org This enzyme catalyzes the hydrolysis of the amide bond, breaking the molecule down into its constituent fatty acid and ammonia. nih.govnih.gov
Applying this comparative metabolic model, it is hypothesized that Hexadecanamide, 2-propyl- is also a substrate for FAAH. The hydrolytic action of FAAH would cleave the amide bond, resulting in the formation of two major metabolites.
The identified major metabolites would therefore be:
2-propyl-hexadecanoic acid : The corresponding branched-chain fatty acid.
Ammonia : The nitrogen-containing component.
This metabolic process serves as the primary mechanism for terminating the biological signaling of fatty acid amides. researchgate.net The resulting fatty acid can then be integrated into other lipid metabolic pathways, such as beta-oxidation for energy production or re-esterification into complex lipids.
Table 2: Hypothetical Metabolic Breakdown of Hexadecanamide, 2-propyl- This table is interactive. You can sort and filter the data.
| Substrate | Key Metabolic Enzyme | Major Metabolite 1 | Major Metabolite 2 |
|---|
Structure Activity Relationship Sar Studies of Hexadecanamide, 2 Propyl and Its Analogs
Impact of Alkyl Chain Branching at the C2 Position on Biological Activity
The C2 position of fatty acid amides is a critical site for modification, and the introduction of alkyl branches can significantly modulate biological activity. The size and nature of the alkyl group at this position can influence the compound's lipophilicity, steric profile, and ultimately its ability to fit into the binding pocket of a receptor or an enzyme's active site.
Research on branched-chain fatty acids (BCFAs) has shown that the size of the branching group can have a notable effect on biological outcomes such as anticancer activity. nih.gov A study investigating homologous series of BCFAs with varying branching groups (methyl, ethyl, propyl, butyl) found that anticancer activity was adversely affected by larger branching groups. nih.gov This suggests that for certain biological targets, a smaller and less bulky substituent at the C2 position may be preferred.
In the context of antimicrobial activity, modifications at the C2 position of fatty acid derivatives have also been shown to be significant. For instance, in derivatives of dodecanoic acid, the presence of a double bond at the C2 position was found to be important for activity against certain bacteria and fungi. nih.gov While this is an unsaturation rather than an alkyl branch, it highlights the sensitivity of biological activity to substitutions at the C2 position.
The table below summarizes the general trends observed for the impact of C2 alkyl branching on the biological activity of fatty acid derivatives, which can be extrapolated to Hexadecanamide (B162939), 2-propyl- analogs.
| C2-Alkyl Group | General Impact on Biological Activity | Rationale |
| Methyl | Often serves as a baseline for comparison; can enhance lipophilicity without adding significant steric bulk. | Small size allows for fitting into a wider range of binding sites. |
| Ethyl | Activity may increase or decrease depending on the specific target. | Provides a balance between increased lipophilicity and moderate steric hindrance. |
| Propyl | May lead to decreased activity for some targets due to increased steric bulk. nih.gov | The larger size may prevent optimal binding to the target site. |
| Butyl | Generally associated with a further decrease in activity for targets sensitive to steric hindrance. nih.gov | Significant steric clash may occur with the amino acid residues of the binding pocket. |
This table presents generalized trends based on research on branched-chain fatty acids and may not be directly representative of all biological targets for Hexadecanamide, 2-propyl-.
Influence of Amide Nitrogen Substitution on Receptor Affinity and Enzyme Inhibition
Substitution on the amide nitrogen can alter the electronic properties of the amide bond. mdpi.com For example, replacing the amide hydrogens with alkyl groups can increase lipophilicity and may enhance membrane permeability. In a study of cannabinoid receptor antagonists, a series of analogs with different substitutions on the amide nitrogen were synthesized to probe the requirements of the receptor binding pocket. nih.gov It was found that increasing the length and bulk of the substituent was generally associated with increased receptor affinity and efficacy, up to a certain point. nih.gov
Furthermore, the introduction of different functional groups can introduce new interactions with the target. For example, the synthesis of 2-oxoamides with sulfonamide groups in place of a carboxylic acid has been explored to create bioisosteric replacements that can inhibit enzymes like phospholipase A2. nih.govescholarship.org This strategy highlights how amide nitrogen modifications can be used to fine-tune the inhibitory activity of a compound.
The following table illustrates potential modifications at the amide nitrogen and their likely effects on biological activity.
| N-Substituent | Potential Effect on Biological Activity | Mechanism of Action |
| Methyl/Ethyl | May increase receptor affinity by enhancing hydrophobic interactions. | Increased lipophilicity can lead to better binding in nonpolar pockets. |
| Hydroxyalkyl | Could introduce new hydrogen bonding opportunities with the target. nih.gov | The hydroxyl group can act as a hydrogen bond donor or acceptor. |
| Cyclic (e.g., Piperidinyl, Morpholinyl) | Can significantly alter the steric profile and may introduce new binding interactions. nih.gov | The rigid ring structure can orient the molecule for optimal binding. |
| Aromatic | May introduce pi-stacking interactions with aromatic amino acid residues in the binding site. | Provides an additional mode of non-covalent binding. |
Stereochemical Effects on Biological Potency and Selectivity
The presence of a propyl group at the C2 position of Hexadecanamide, 2-propyl- introduces a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Hexadecanamide, 2-propyl- and (S)-Hexadecanamide, 2-propyl-. Biological systems, such as receptors and enzymes, are themselves chiral, and as a result, the two enantiomers of a drug can exhibit significant differences in their biological activity. nih.gov
One enantiomer may bind to a receptor with high affinity, leading to a potent biological response, while the other may bind with much lower affinity or not at all. nih.gov These differences arise from the three-dimensional arrangement of atoms, which determines how well the molecule can fit into its binding site. nih.gov For a drug to be effective, specific functional groups must align correctly with the corresponding interaction points on the biological target. nih.gov
In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov Therefore, the stereochemistry of Hexadecanamide, 2-propyl- analogs is a critical factor to consider in drug design and development. The use of a single, pure enantiomer can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov
The table below outlines the potential differences in biological activity between the enantiomers of a chiral compound like Hexadecanamide, 2-propyl-.
| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Receptor Binding Affinity | Potentially High | Potentially Low | One enantiomer may have a 3D structure that is complementary to the chiral binding site, while the other is not. nih.gov |
| Enzyme Inhibition (IC50) | Potentially Low (Potent) | Potentially High (Less Potent) | The active site of an enzyme is chiral, and one enantiomer may fit better and be a more effective inhibitor. |
| Biological Potency | Higher | Lower | The enantiomer with greater affinity for the target will typically elicit a stronger biological response at a lower concentration. |
| Selectivity | May be more selective for a specific receptor subtype. | May have a different selectivity profile or be non-selective. | The precise spatial arrangement of functional groups can determine binding to different but related targets. |
Rational Design of Hexadecanamide, 2-propyl- Analogs for Modulated Activity
Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and the SAR of a lead compound to design new, more potent, and selective molecules. nih.gov For Hexadecanamide, 2-propyl-, this approach would involve making targeted modifications to its structure to enhance a desired biological activity, be it antimicrobial, anticancer, or another therapeutic effect. researchgate.net
The process often begins with a lead compound, such as Hexadecanamide, 2-propyl-, and then explores variations to improve its properties. For example, if the goal is to improve anticancer activity, insights from SAR studies on branched-chain fatty acids might suggest that smaller alkyl groups at the C2 position could be beneficial. nih.gov Similarly, if targeting a specific receptor, computational modeling can be used to predict which modifications would lead to a better fit in the binding pocket. rsc.org
An example of rational design can be seen in the development of inhibitors for enzymes like phospholipase A2, where lipophilic 2-oxoamides were synthesized based on the structure of known inhibitors to improve their activity. escholarship.org This iterative process of design, synthesis, and testing allows for the systematic optimization of a lead compound.
The following table provides examples of rational design strategies that could be applied to Hexadecanamide, 2-propyl-.
| Design Strategy | Modification | Desired Outcome |
| Bioisosteric Replacement | Replace the amide group with a sulfonamide or other bioisostere. nih.govescholarship.org | Improve metabolic stability or alter binding interactions. |
| Scaffold Hopping | Replace the hexadecanoyl chain with a different lipophilic scaffold while retaining key binding elements. | Discover novel chemical series with potentially improved properties. |
| Fragment-Based Design | Identify key binding fragments of the molecule and link them together in new ways. | Create novel molecules with high binding efficiency. |
| Conformational Restriction | Introduce cyclic structures or double bonds to lock the molecule in a more active conformation. | Reduce the entropic penalty of binding and increase potency. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. derpharmachemica.com
For Hexadecanamide, 2-propyl- and its analogs, a QSAR model could be developed by synthesizing a library of related compounds and measuring their biological activity. ajchem-a.com Various molecular descriptors, such as those related to lipophilicity (logP), electronic properties (Hammett constants), and steric effects (Taft parameters), would be calculated for each compound. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.govderpharmachemica.com
A well-validated QSAR model can be a powerful tool in the drug discovery process. ajchem-a.com It can be used to:
Predict the biological activity of virtual compounds before they are synthesized, saving time and resources.
Provide insights into the key structural features that are important for activity, guiding the design of more potent analogs.
Prioritize which compounds to synthesize and test, increasing the efficiency of the lead optimization process.
The development of a reliable QSAR model typically involves several steps, as outlined in the table below.
| QSAR Modeling Step | Description | Example Descriptors |
| Data Set Selection | A diverse set of compounds with a wide range of biological activities is chosen. | A series of Hexadecanamide, 2-propyl- analogs with varying C2-alkyl groups and N-substituents. |
| Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the data set. derpharmachemica.com | LogP, molecular weight, polar surface area, number of rotatable bonds. |
| Model Building | Statistical methods are used to create a mathematical equation relating the descriptors to the biological activity. nih.gov | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |
| Model Validation | The model's predictive power is assessed using internal and external validation techniques to ensure it is robust and not overfitted. ajchem-a.com | Cross-validation (Q²), prediction for an external test set (R²_pred). |
| Model Application | The validated model is used to predict the activity of new compounds and guide further design efforts. | Screening a virtual library of potential Hexadecanamide, 2-propyl- analogs. |
Isolation and Purification Methodologies from Complex Mixtures or Synthetic Crude Products
Extraction Techniques from Biological or Synthetic Matrices
The initial step in isolating Hexadecanamide (B162939), 2-propyl-, involves its extraction from the bulk matrix. The choice of solvent and technique depends on whether the source is a synthetic reaction mixture or a complex biological specimen.
For synthetic crude products , a typical work-up involves liquid-liquid extraction. After the reaction is complete, the mixture is often treated with an aqueous solution to quench reagents. The target amide is then extracted into an immiscible organic solvent such as ethyl acetate (B1210297), chloroform, or dichloromethane. nih.govjst.go.jp This organic phase is subsequently washed with aqueous solutions, like brine, sodium bicarbonate (to remove acidic impurities), or dilute acids like potassium bisulfate (to remove basic impurities), before being dried over an anhydrous salt like sodium sulfate (B86663) and evaporated under reduced pressure to yield the crude product. nih.govescholarship.org
For biological or natural matrices (e.g., plant tissues, fungal cultures, or animal fats), the process often begins with solvent extraction, sometimes enhanced by maceration or ultrasonication. tjnpr.orgdss.go.th Common solvents for this purpose include mixtures like chloroform-methanol or ethyl acetate. tjnpr.orgdss.go.th For samples with a high-fat content, a preliminary "defatting" step using a non-polar solvent like hexane (B92381) may be employed to remove triglycerides and other lipids. semanticscholar.org The resulting crude extract can be further partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation based on polarity. tjnpr.org
Chromatographic Purification Strategies
Chromatography is the cornerstone of purification for fatty acid amides, enabling separation from structurally similar compounds.
Column chromatography is a widely utilized technique for the purification of fatty acid amides from crude extracts.
Silica (B1680970) Gel Chromatography (Normal-Phase): This is the most common method, where compounds are separated based on their polarity. The crude material is loaded onto a column packed with silica gel. Impurities are then selectively eluted using a solvent system that starts with a non-polar solvent (e.g., hexane) and gradually increases in polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). jst.go.jp This gradient elution separates compounds, with less polar molecules eluting before more polar ones like the target amide.
Reversed-Phase Chromatography: In this modality, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as acetonitrile (B52724) and water mixtures. sielc.com This technique separates compounds based on hydrophobicity and is particularly useful for purifying compounds from aqueous extracts.
| Chromatography Type | Stationary Phase | Typical Mobile Phase System | Separation Principle |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol gradients jst.go.jp | Polarity |
| Reversed-Phase | C18 (Octadecylsilyl) | Acetonitrile/Water or Methanol/Water gradients sielc.com | Hydrophobicity |
For obtaining compounds with very high purity (≥98%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. googleapis.com HPLC systems use high pressure to pass the solvent through a densely packed column, providing superior resolution compared to standard column chromatography. shimadzu.com This method can be scaled up from an analytical separation to isolate larger quantities of the target compound. sielc.com Both normal-phase and reversed-phase (e.g., C18 or pentafluorophenyl propyl columns) can be used, depending on the specific separation requirements. sielc.comrestek.com The eluent is monitored, and the fraction containing the pure compound is collected for subsequent solvent removal. shimadzu.com
Solid-Phase Extraction (SPE) is a rapid and selective sample preparation technique used for sample clean-up, fractionation, and concentration of analytes prior to analysis or further purification. mz-at.dechromatographyonline.com It operates on principles similar to column chromatography but uses small, disposable cartridges. mz-at.de
SPE is invaluable for isolating fatty acid amides from complex matrices. For instance, a silica SPE cartridge can be used to separate amides from a lipid-rich sample. The sample is loaded, and non-polar lipids like triacylglycerols are washed away with a moderately polar solvent (e.g., hexane:ethyl acetate). The desired fatty acid amides are then eluted with a more polar solvent mixture, such as chloroform:2-propanol. researchgate.net Other SPE phases, such as aminopropyl or reversed-phase C18, can also be employed depending on the nature of the sample and impurities. dss.go.thresearchgate.net
| SPE Sorbent | Application/Purpose | Elution Strategy Example |
| Silica Gel | Separation of PFAAs from non-polar lipids (e.g., triacylglycerols) in animal fat. researchgate.net | 1. Elute interferences with hexane:ethyl acetate (70:30). 2. Elute PFAAs with chloroform:2-propanol (2:1). researchgate.net |
| Aminopropyl | Fractionation of neutral compounds and acids. dss.go.th | 1. Elute neutral fraction with dichloromethane:propan-2-ol. 2. Elute acid fraction with 5% acetic acid in ether. dss.go.th |
| C18 (Reversed-Phase) | Extraction of amides from aqueous matrices. researchgate.net | 1. Elute polar interferences with aqueous wash. 2. Elute amide with organic solvent (e.g., tetrahydrofuran). researchgate.net |
Crystallization and Recrystallization Techniques
Crystallization is often the final step in the purification process, yielding a stable, solid product with high purity. The technique relies on the principle that the solubility of a compound in a solvent changes with temperature. The purified or semi-purified amide is dissolved in a minimal amount of a hot solvent or solvent mixture. As the solution cools slowly, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.
For hexadecanamide, recrystallization from an ethanol/water mixture (70:30 v/v) has been shown to yield purity greater than 99%. Other solvent systems, such as ethyl acetate-hexane or pure ethyl acetate at low temperatures, have also been successfully used for related fatty acid amides. jst.go.jpmdpi.com
Assessment of Purity and Homogeneity
After purification, the identity and purity of Hexadecanamide, 2-propyl- must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Assessment: Analytical HPLC or Gas Chromatography (GC) is used to determine purity. A pure sample should ideally present as a single, sharp peak. Purity is often reported as a percentage of the total peak area, with targets of ≥95% being common. caymanchem.com
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique confirms the molecular weight of the compound. mdpi.comresearchgate.net The fragmentation pattern can also provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation. jst.go.jpescholarship.org The spectra provide detailed information about the chemical environment of each atom in the molecule, confirming that the isolated compound has the expected structure.
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. jst.go.jp Impurities typically broaden the melting range and depress the melting point.
Future Research Avenues and Advanced Methodological Considerations for Hexadecanamide, 2 Propyl
Development of Novel Synthetic Routes for Diverse Analogs
The synthesis of fatty acid amides has traditionally involved the reaction of fatty acids with ammonia (B1221849) or amines. ccsenet.org To fully understand the structure-activity relationship of Hexadecanamide (B162939), 2-propyl-, the development of a diverse library of its analogs is essential. Future research should focus on creating novel, efficient, and stereoselective synthetic routes.
One promising approach is the direct condensation of a carboxylic acid with an amine, which can be achieved through thermo-mechanochemical methods that avoid the need for solvents and activating agents. rsc.org Another established method involves the use of an acyl chloride intermediate, such as hexadecanoyl chloride, which reacts with the appropriate amine. prepchem.com For instance, N,N-bis(1-methylethyl)-hexadecanamide is prepared by reacting hexadecanoyl chloride with diisopropylamine.
Enzymatic synthesis presents a greener alternative. Lipases can be used to catalyze the amidation of fatty acids or their esters, such as 1-monoacylglycerols (MAGs), which have been shown to be highly efficient acyl donors. acs.org Research has demonstrated that using 1-monoolein as an acyl donor for the synthesis of oleoyl (B10858665) ethanolamide can result in yields up to 96%. acs.org Furthermore, direct reactions with plant oils containing the necessary fatty acid precursors can be employed in a "chemical capture" reaction with an amine to produce a mixture of fatty acid amides in a single step. olemiss.edu
The development of these routes will enable the systematic modification of both the fatty acid chain and the amine moiety of Hexadecanamide, 2-propyl-. This will allow for the creation of a comprehensive library of analogs for biological screening.
Table 1: Potential Synthetic Strategies for Hexadecanamide, 2-propyl- Analogs
| Synthetic Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Direct Amidation | Reaction of a carboxylic acid and an amine, potentially using thermo-mechanochemical methods. | High atom economy, solvent-free, avoids activating agents. | rsc.org |
| Acyl Chloride Route | Conversion of the fatty acid to an acyl chloride, followed by reaction with an amine. | High yields, well-established method. | prepchem.com |
| Enzymatic Synthesis | Use of enzymes like lipase (B570770) to catalyze the amidation reaction with acyl donors like monoacylglycerols. | Environmentally friendly ("green chemistry"), high selectivity, mild reaction conditions. | acs.org |
| Chemical Capture | Direct reaction of a natural oil (containing fatty acids) with an amine to form a mixture of amides. | Utilizes renewable feedstocks, one-step process for generating multiple analogs. | olemiss.edu |
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
Optimizing the synthesis of Hexadecanamide, 2-propyl- and its analogs requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and real-time monitoring are invaluable for this purpose. numberanalytics.comrsc.org
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this application. By using attenuated total reflectance (ATR) probes coupled with fiber optics, researchers can monitor the disappearance of reactants and the formation of the amide product in real-time. optica.orgresearchgate.net For example, the formation of an amide bond can be confirmed by observing the shift of the C=O stretching band. researchgate.net This method has been successfully used to monitor various chemical reactions, including those under high pressure and temperature. optica.org
In situ Raman spectroscopy is another valuable technique, complementary to FTIR, for real-time monitoring of mechanochemical reactions. rsc.org It can provide evidence for reaction mechanisms, such as catalysis by liquid additives in grinding reactions. rsc.org Furthermore, electrospray ionization mass spectrometry (ESI-MS) can be adapted for in situ analysis of electrochemical amidation reactions, allowing for the detection of transient reactive intermediates that are crucial for mechanistic investigations. xml-journal.net
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Application in Amide Synthesis | Information Gained | Reference |
|---|---|---|---|
| In Situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation using ATR probes. | Reaction kinetics, confirmation of amide bond formation, optimization of reaction conditions. | optica.orgresearchgate.netresearchgate.net |
| In Situ Raman Spectroscopy | Uninterrupted monitoring of solid-state or mechanochemical reactions. | Mechanistic insights, evidence of catalysis, complementary data to FTIR. | rsc.org |
| In Situ Mass Spectrometry | Detection of reaction intermediates in electrochemical amidation. | Identification of transient species, elucidation of complex reaction pathways. | xml-journal.net |
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Roles
The biological functions of fatty acid amides are complex and often involve interactions with multiple cellular components. oatext.com To unravel the specific biological roles of Hexadecanamide, 2-propyl-, a systems-level approach using multi-omics data integration is necessary. frontiersin.orgcmbio.io This involves combining data from genomics, transcriptomics, proteomics, and metabolomics/lipidomics to build a comprehensive picture of the compound's effects.
For example, comparative multi-omics analyses can reveal novel metabolites and biosynthetic gene clusters. nih.gov By treating a biological system with Hexadecanamide, 2-propyl- and analyzing the changes across these different molecular layers, researchers can:
Identify Protein Targets: Proteomic approaches, particularly activity-based proteomic profiling, can identify the specific enzymes and receptors that bind to Hexadecanamide, 2-propyl-. oatext.commdpi.com This could include enzymes involved in its metabolism, such as fatty acid amide hydrolase (FAAH). nih.govresearchgate.net
Elucidate Metabolic Pathways: Metabolomics and lipidomics can reveal how the compound alters cellular metabolism. nih.gov This could highlight its role in pathways like fatty acid oxidation or signaling lipid networks. nih.govplos.org
Uncover Gene Regulation: Transcriptomics can show which genes are up- or down-regulated in response to the compound, providing clues about the cellular processes it influences. nih.gov
The integration of these datasets can help build predictive models of the compound's function and identify its mechanism of action, moving beyond simple pairwise associations to a holistic understanding. cmbio.ioplos.org
Table 3: Multi-Omics Approaches for Functional Analysis
| Omics Field | Area of Investigation | Potential Insights for Hexadecanamide, 2-propyl- | Reference |
|---|---|---|---|
| Proteomics | Study of the entire set of proteins. | Identification of binding partners, receptors, and metabolic enzymes (e.g., FAAH). | oatext.comnih.gov |
| Metabolomics/Lipidomics | Study of metabolites and lipids. | Elucidation of effects on metabolic pathways and lipid signaling networks. | nih.govplos.org |
| Transcriptomics | Study of RNA molecules. | Understanding of gene expression changes and affected cellular processes. | frontiersin.orgnih.gov |
| Multi-Omics Integration | Combined analysis of all omics data. | Comprehensive, systems-level understanding of biological role and mechanism of action. | cmbio.io |
Exploration of Targeted Delivery Systems for Academic Research Modulators
To study the biological effects of Hexadecanamide, 2-propyl- in a specific tissue or organ system, targeted delivery systems are essential. These systems can enhance the compound's bioavailability, improve its stability, and direct it to the desired site of action, which is particularly important for academic research modulators.
One promising strategy is the development of pH-sensitive vesicles. For instance, fatty acid-amino acid conjugates have been used to create vesicles that release their drug payload in the acidic microenvironment of a tumor. consensus.app Similarly, organogels formed by fatty acid amides have been shown to be effective carriers for the pH-responsive release of drug molecules. rsc.org
Another sophisticated approach is the design of prodrugs that are activated by specific enzymes in the target tissue. Fatty acid amide hydrolase (FAAH) is highly expressed in the central nervous system (CNS). acs.orgnih.gov Researchers have successfully designed FAAH-targeted prodrugs that can cross the blood-brain barrier and are then cleaved by FAAH to release the active drug within the CNS. acs.orgnih.gov This strategy could be adapted for Hexadecanamide, 2-propyl- to investigate its potential neurological functions.
Collaborative Research Initiatives in Fatty Acid Amide Chemistry and Biology
The comprehensive study of a specific molecule like Hexadecanamide, 2-propyl-, from synthesis to biological function, requires a multidisciplinary approach. Future progress will heavily rely on collaborative research initiatives that bring together experts from various fields.
These collaborations should include:
Synthetic Organic Chemists to develop novel and efficient routes for the synthesis of the compound and its analogs. thieme.de
Analytical Chemists to apply advanced spectroscopic and spectrometric techniques for reaction monitoring and structural elucidation. optica.orgxml-journal.net
Biochemists and Molecular Biologists to investigate the compound's interaction with proteins, its metabolic pathways, and its effects on gene expression. nih.govbohrium.com
Pharmacologists and Cell Biologists to design and execute experiments using targeted delivery systems to understand the compound's physiological and cellular effects. rsc.orglongdom.org
Such integrated efforts are necessary to bridge the gap between the chemical synthesis of fatty acid amides and the full understanding of their complex biological roles, ultimately paving the way for the discovery of new therapeutic agents and research tools. oatext.com
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm the amide bond (N-H signal at ~6.5 ppm in DMSO-d6) and alkyl chain integrity (methyl/methylene groups in the 0.8–1.6 ppm range).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for CHNO, expected m/z 298.3106).
- Infrared (IR) Spectroscopy : Confirm amide C=O stretch (~1640–1680 cm) and N-H bending (~1550 cm) .
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Basic: How do solubility properties of 2-propyl-hexadecanamide influence its use in biological assays, and what solvent systems are optimal?
Methodological Answer :
2-propyl-hexadecanamide is hydrophobic, with solubility in DMSO (~20 mg/mL), ethanol (~22 mg/mL), and DMF (~14 mg/mL). For biological assays, prepare stock solutions in DMSO (purged with argon to prevent oxidation) and dilute in aqueous buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity. Sonication or gentle heating (40–50°C) may enhance dissolution. Solvent choice must align with assay compatibility; for example, avoid DMF in cell-based studies due to toxicity .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antioxidant efficacy) for 2-propyl-hexadecanamide derivatives?
Methodological Answer :
Contradictions often arise from variations in experimental design (e.g., bacterial strains, antioxidant assay methods). To address this:
- Standardize Assay Conditions : Use established protocols (e.g., CLSI guidelines for antibacterial testing, DPPH/ABTS assays for antioxidants).
- Control for Purity : Verify compound purity (>95% via HPLC) to exclude interference from impurities.
- Apply Weight-of-Evidence Analysis : Prioritize studies adhering to OECD/EPA guidelines (e.g., tiered data reliability criteria) and replicate results across independent labs .
For example, inconsistent antibacterial zones (12–22 mm) may reflect differences in bacterial membrane permeability or inoculum size .
Advanced: What strategies are recommended for optimizing the reaction yield of 2-propyl-hexadecanamide in scaled-up syntheses?
Q. Methodological Answer :
- Catalyst Screening : Test alternatives to traditional bases (e.g., DMAP or polymer-supported catalysts for milder conditions).
- Solvent Optimization : Use green solvents (e.g., 2-MeTHF) to improve reaction efficiency and sustainability.
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically.
- Statistical Design : Apply response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, catalyst loading) .
Advanced: How should researchers address discrepancies in computational vs. experimental data for 2-propyl-hexadecanamide’s drug-likeness (e.g., logP predictions)?
Methodological Answer :
Discrepancies in logP (e.g., calculated miLogP vs. experimental) may stem from force field limitations or solvent effects. Mitigation strategies include:
- Multi-Software Validation : Compare predictions from tools like ChemAxon, ACD/Labs, and SwissADME.
- Experimental Calibration : Measure logP experimentally using shake-flask or HPLC methods with octanol-water partitioning.
- Error Analysis : Quantify deviations using statistical metrics (e.g., root mean square error) and refine computational models with experimental data .
Advanced: What methodologies are critical for ensuring reproducibility in studies involving 2-propyl-hexadecanamide’s oxidative stress modulation?
Q. Methodological Answer :
- Detailed Protocol Documentation : Specify ROS assay conditions (e.g., H2DCFDA concentration, incubation time).
- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., N-acetylcysteine as a positive control).
- Data Transparency : Share raw datasets (e.g., fluorescence readings) and statistical code (R/Python scripts) in supplementary materials.
- Cross-Validation : Compare results with orthogonal assays (e.g., lipid peroxidation via TBARS) to confirm findings .
Basic: What safety precautions are essential when handling 2-propyl-hexadecanamide in laboratory settings?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and solubilizing to avoid inhalation of fine particles.
- First Aid Protocols : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Maintain safety data sheets (SDS) per OSHA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
